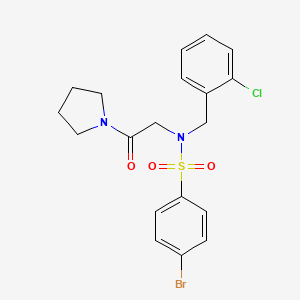![molecular formula C20H18ClNO3 B3617064 5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B3617064.png)
5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide
Descripción general
Descripción
5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide, also known as CPPF, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPF belongs to the class of furan-based compounds and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide is not fully understood. However, it has been suggested that this compound may act on the TRPV1 receptor, which is involved in pain and inflammation. This compound has been found to inhibit the activation of TRPV1 receptors, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal models, this compound has been reported to reduce pain and inflammation. Moreover, this compound has been found to improve locomotor activity and reduce anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide. One potential direction is to study the effects of this compound on other pain and inflammation-related receptors. Moreover, the development of derivatives of this compound may lead to compounds with improved potency and selectivity. Finally, the potential use of this compound in the treatment of other conditions, such as anxiety and depression, warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been found to exhibit analgesic and anti-inflammatory effects in animal models, and its mechanism of action may involve the inhibition of TRPV1 receptors. This compound has several advantages for lab experiments, including its ease of synthesis, but also has some limitations, including its low solubility in water and potential toxicity at high doses. Finally, there are several future directions for research on this compound, including the study of its effects on other pain and inflammation-related receptors and the development of derivatives with improved potency and selectivity.
Aplicaciones Científicas De Investigación
5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been found to exhibit analgesic and anti-inflammatory effects in animal models. Moreover, this compound has been reported to have a positive effect on neuropathic pain and chronic inflammatory pain.
Propiedades
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-16-6-8-17(9-7-16)24-14-18-10-11-19(25-18)20(23)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVAZISKDOWXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B3616986.png)

![3-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B3617003.png)

![N-(4-iodo-2,6-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3617021.png)
![2,2,2-trichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3617026.png)
![5-bromo-N-[4-(4-chlorophenoxy)phenyl]nicotinamide](/img/structure/B3617032.png)
![N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3617043.png)
![5-[(2,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B3617050.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(phenylthio)acetamide](/img/structure/B3617070.png)
![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617076.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3617079.png)
![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617092.png)
![2-[4-chloro-2-methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B3617095.png)